molecular formula C14H18N2O2 B10851394 N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide

N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide

Cat. No.: B10851394
M. Wt: 246.30 g/mol
InChI Key: UGHYQTDENFVMRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide is a compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This particular compound is characterized by the presence of an ethyl group at the 2-position of the benzoxazole ring and an acetamide group attached to a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide typically involves the cyclization of 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions. The reaction is often catalyzed by metal catalysts or acidic catalysts such as samarium triflate . The resulting benzoxazole intermediate is then reacted with 3-bromopropylamine to introduce the propyl chain, followed by acetylation to form the final acetamide product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide is unique due to its specific structural features, such as the ethyl group at the 2-position and the acetamide group on the propyl chain. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-[3-(2-ethyl-1,3-benzoxazol-7-yl)propyl]acetamide

InChI

InChI=1S/C14H18N2O2/c1-3-13-16-12-8-4-6-11(14(12)18-13)7-5-9-15-10(2)17/h4,6,8H,3,5,7,9H2,1-2H3,(H,15,17)

InChI Key

UGHYQTDENFVMRW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC(=C2O1)CCCNC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.